molecular formula C11H14BrNO4 B2948291 1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate CAS No. 1097834-88-2

1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate

Cat. No.: B2948291
CAS No.: 1097834-88-2
M. Wt: 304.14
InChI Key: LLWNJLSKYPDNOF-UHFFFAOYSA-N
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Description

1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a bromine atom attached to the pyrrole ring, along with two ester groups.

Scientific Research Applications

1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of Substituents: The tert-butyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.

    Bromination: The bromine atom can be introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: The ester groups can be introduced through esterification reactions using carboxylic acids or their derivatives in the presence of an acid catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrrole oxides or reduction to form pyrrolidines.

    Ester Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride).

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate can be compared with other pyrrole derivatives, such as:

    1-tert-butyl 2-methyl 3-chloro-1H-pyrrole-1,2-dicarboxylate: Similar structure but with a chlorine atom instead of bromine.

    1-tert-butyl 2-methyl 3-iodo-1H-pyrrole-1,2-dicarboxylate: Similar structure but with an iodine atom instead of bromine.

    1-tert-butyl 2-methyl 3-fluoro-1H-pyrrole-1,2-dicarboxylate: Similar structure but with a fluorine atom instead of bromine.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 3-bromopyrrole-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4/c1-11(2,3)17-10(15)13-6-5-7(12)8(13)9(14)16-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWNJLSKYPDNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=C1C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Synthesis was carried out according to the procedure reported: Hasse et al., Aust. J. Chem., 62(7):683-691 (2009). Crystallized (from water) N-bromo succinimide (100 g, 564 mmol) was added to a solution of 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate (34.0 g, 148 mmol) in carbon tetrachloride (17 L). The resulting suspension was heated at 85° C. for 2 h. The reaction mixture was cooled to 0° C. and the precipitated succinimide removed by filtration. The filtrate was concentrated under reduced pressure. The dark orange oil obtained was subjected to column chromatography (REDISEP®, silica gel, 120 g, 10% EtOAc/hexanes), gave 1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate (18.0 g, 39.1%) as an orange color liquid. 1H NMR (400 MHz, CD3OD) 6 ppm: 1.53 (s, 9H), 3.32 (s, 3H), 6.46 (d, J=3.6 Hz, 1H), 7.44 (d, J=3.6 Hz, 1H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
17 L
Type
solvent
Reaction Step Two
[Compound]
Name
EtOAc hexanes
Quantity
120 g
Type
reactant
Reaction Step Three

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